molecular formula C17H21NO B564500 N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine CAS No. 1190006-94-0

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine

Cat. No.: B564500
CAS No.: 1190006-94-0
M. Wt: 261.398
InChI Key: KSGZYOKUQUKFBY-XERRXZQWSA-N
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Description

N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is an organic compound with the molecular formula C17H21NO. It is a derivative of N,N-dimethylamine, where the hydrogen atoms are replaced with deuterium (d6). This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine typically involves the reaction of 3’-benzyloxyacetophenone with N,N-dimethylamine in the presence of a deuterating agent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, or methanol, and the reaction is carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is unique due to its deuterium substitution, which imparts distinct chemical and physical properties. This makes it valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGZYOKUQUKFBY-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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